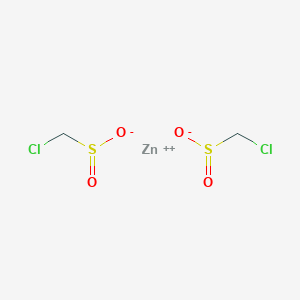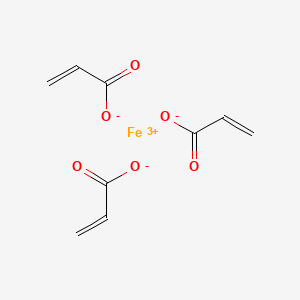
4-Chloro-2-methoxybenzyl alcohol
Overview
Description
4-Chloro-2-methoxybenzyl alcohol, also referred to as (4-chloro-2-methoxyphenyl)methanol, is a chemical compound with the molecular formula C8H9ClO2 . It has an average mass of 172.609 Da and a monoisotopic mass of 172.029114 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a benzyl alcohol group . The exact 3D structure can be found in chemical databases .Physical and Chemical Properties Analysis
This compound is a pale yellow to yellow crystalline powder . It has a melting point of 44.0-54.0°C . More detailed physical and chemical properties are not specified in the sources retrieved.Scientific Research Applications
Photocatalytic Applications
Selective Oxidation on TiO2 under Visible Light : A study by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol and 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide (TiO2) under an O2 atmosphere. The process was efficient under both UV and visible light, attributed to a surface complex formed by the adsorption of the benzyl alcohol compound on the TiO2 surface. This research highlights the potential of 4-chloro-2-methoxybenzyl alcohol in photocatalytic applications involving selective oxidation processes under visible light irradiation (Higashimoto et al., 2009).
Photocatalytic Oxidation in Water : Another study by Palmisano et al. (2007) focused on the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde in water using home-prepared and commercial TiO2 catalysts. The study found that home-prepared catalysts showed higher yields of p-anisaldehyde compared to commercial ones, indicating the effectiveness of tailored photocatalysts in the oxidation of methoxybenzyl alcohols in aqueous environments (Palmisano et al., 2007).
Chemical Modification and Antioxidant Properties
Modification of Kraft Lignin : Research by Pouteau et al. (2005) investigated the structural modification of Kraft lignin and vanillyl alcohol (a model compound similar to this compound) under acidic conditions. The study found that acidic treatment reduced the aliphatic hydroxyl content, decreasing the polarity of lignin molecules without derivatization and enhancing their antioxidant properties in polypropylene. This suggests potential applications of this compound in modifying lignin for improved material properties (Pouteau et al., 2005).
Synthetic Applications
Efficient Methoxybenzylation Method : Nakano et al. (2001) presented an efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl alcohol. The method allowed for the production of PMB ethers under mild conditions, indicating the utility of this compound in synthetic chemistry for the protection of hydroxy groups (Nakano et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55685-75-1 | |
| Record name | 4 Chloro-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/no-structure.png)


![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)



